N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Description

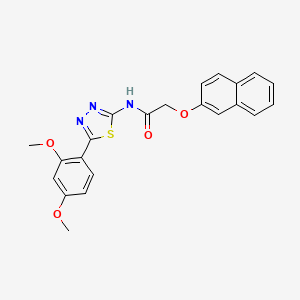

The compound N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a 1,3,4-thiadiazole derivative featuring a 2,4-dimethoxyphenyl group at the 5-position of the thiadiazole ring and a naphthalen-2-yloxy acetamide moiety at the 2-position. Thiadiazole derivatives are known for diverse bioactivities, including antiviral, anticancer, and herbicidal properties .

Key structural features:

- 1,3,4-Thiadiazole core: Imparts metabolic stability and facilitates π-π interactions with biological targets.

- 2,4-Dimethoxyphenyl group: Enhances lipophilicity and may influence receptor binding through methoxy group interactions.

- Naphthalen-2-yloxy acetamide: The naphthalene system likely improves membrane permeability and target engagement via hydrophobic interactions.

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-27-16-9-10-18(19(12-16)28-2)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXLSGNQTKXNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.

Chemical Structure and Properties

The compound features a thiadiazole ring connected to a 2,4-dimethoxyphenyl group and a naphthalen-2-yloxy acetamide moiety. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₃S |

| Molecular Weight | 301.36 g/mol |

| CAS Number | 379730-62-8 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : It can bind to specific receptors, affecting signal transduction pathways critical for cell function.

- Gene Expression Modulation : The compound might influence the expression of genes associated with cell growth and apoptosis.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Anticancer Activity

The compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in specific cancer cell lines.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

Neuroprotective Effects

Thiadiazole derivatives are also explored for their neuroprotective properties. The mechanism involves:

- Antioxidant Activity : Reducing oxidative stress in neuronal cells.

- Inhibition of Neuroinflammation : Modulating inflammatory pathways that contribute to neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy Study :

- Cancer Cell Line Study :

- Neuroprotection Assessment :

Comparison with Similar Compounds

Structural Analogs and Their Bioactivities

The following table summarizes structurally related 1,3,4-thiadiazole derivatives, highlighting substituent variations and associated biological activities:

Key Observations

Substituent Impact on Activity :

- Naphthalene vs. Phenyl : The naphthalen-2-yloxy group in the target compound and compound 89 () may enhance antiviral activity compared to simpler phenyl derivatives, likely due to increased hydrophobic interactions with viral enzymes .

- Methoxy Groups : The 2,4-dimethoxyphenyl substituent in the target compound mirrors the 3,5-dimethoxy group in herbicidal compound 6an (), suggesting methoxy groups enhance ligand-receptor binding in plant systems .

- Electron-Withdrawing Groups : Trifluoromethyl (compound 5l, ) and nitro groups (compound 3, ) improve neuroprotective and anticancer activities, respectively, via enhanced electron-deficient interactions .

Physical Properties :

- Melting Points : Analogs with rigid substituents (e.g., compound 5l, 269.5–271°C) exhibit higher melting points than flexible derivatives (e.g., compound 6m, 133–135°C), correlating with crystallinity and stability .

Herbicidal Mechanism: Compound 6an disrupts galactose metabolism in plants, indicating that methoxy-rich thiadiazoles could target metabolic enzymes .

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including thiadiazole ring formation, acylation, and coupling. Critical steps include:

- Thiadiazole core assembly : Cyclization of thiosemicarbazide derivatives under reflux with reagents like phosphorus oxychloride ().

- Acylation : Reacting the thiadiazole intermediate with naphthalen-2-yloxy acetyl chloride in anhydrous DMF at 0–5°C to prevent side reactions ().

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperatures >80°C risk decomposition ().

- Purification : Column chromatography (hexane:ethyl acetate, 7:3) or recrystallization (ethanol/water) achieves >95% purity ().

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; naphthyloxy protons at δ 7.2–8.1 ppm) ().

- IR : Confirms amide C=O (1670–1690 cm⁻¹) and thiadiazole C=N (1550–1600 cm⁻¹) ().

- HPLC-MS : Validates molecular weight ([M+H]⁺ expected ~480–490 m/z) and purity (>98%) ().

- TLC : Monitors reaction progress (hexane:ethyl acetate, 8:2) ().

Q. What preliminary biological screening approaches are recommended?

- In vitro assays :

- Enzyme inhibition (e.g., lipoxygenase, COX-2) at 10–100 µM concentrations ().

- Antiproliferative activity via MTT assay (IC₅₀ determination in cancer cell lines) ().

- Solubility testing : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference ().

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, cell passage number) ( ).

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. nitro substituents) to isolate pharmacophores ( ).

- Meta-analysis : Pool data from >3 independent labs to identify trends (e.g., logP vs. IC₅₀ correlation) ().

Q. What computational strategies elucidate mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, PDB ID 5KIR). Key residues: Arg120 (hydrogen bonding with acetamide) ().

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) ().

- QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors ( ).

Q. How can solubility and bioavailability be improved without compromising activity?

Q. How do electronic effects of substituents modulate activity?

- Electron-donating groups (e.g., OMe) : Increase resonance stabilization of the thiadiazole ring, enhancing enzyme binding ().

- Steric effects : Bulky substituents at the naphthyloxy position reduce membrane permeability (logP >5 decreases absorption) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.